

The Pharmacokinetic and Pharmacodynamic Profile of Doxylamine: A Technical Guide

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Compound of Interest

Compound Name: Doxylamine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **doxylamine**, a first-generation histamine H1 receptor antagonist. **Doxylamine** is widely utilized for the management of insomnia, allergic rhinitis, and nausea and vomiting during pregnancy.[1] A thorough understanding of its absorption, distribution, metabolism, excretion (ADME), and mechanism of action is critical for its safe and effective therapeutic application and for the development of novel drug delivery systems.

Pharmacokinetic Profile

Doxylamine is readily absorbed from the gastrointestinal tract, primarily in the jejunum.[1] It undergoes hepatic metabolism and is excreted through both urine and feces.[2][3] The pharmacokinetic parameters of **doxylamine** have been characterized in several studies, with key quantitative data summarized below.

Quantitative Pharmacokinetic Data

The following tables present a summary of the key pharmacokinetic parameters of **doxylamine** derived from studies in healthy human volunteers.

Table 1: Single-Dose Oral Administration of **Doxylamine**

Dose	Cmax (ng/mL)	Tmax (hours)	AUCt (ng·h/mL)	Elimination Half-life (t _{1/2}) (hours)	Reference(s)
12.5 mg	61.94	-	817.33	-	[4]
25 mg	99 - 137.9	1.5 - 2.5	1630.85 - 1746.97	10 - 12	

Table 2: Pharmacokinetic Parameters by Route of Administration

Route	Bioavailability	Tmax (hours)	Elimination Half-life (t _{1/2}) (hours)	Reference(s)
Oral	24.7%	1.5 - 2.5	10 - 12	
Intranasal	70.8%	~2.0	-	

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic and pharmacodynamic studies. The following sections outline typical experimental protocols for characterizing **doxylamine**.

Pharmacokinetic Study Protocol: Single-Dose Crossover Design

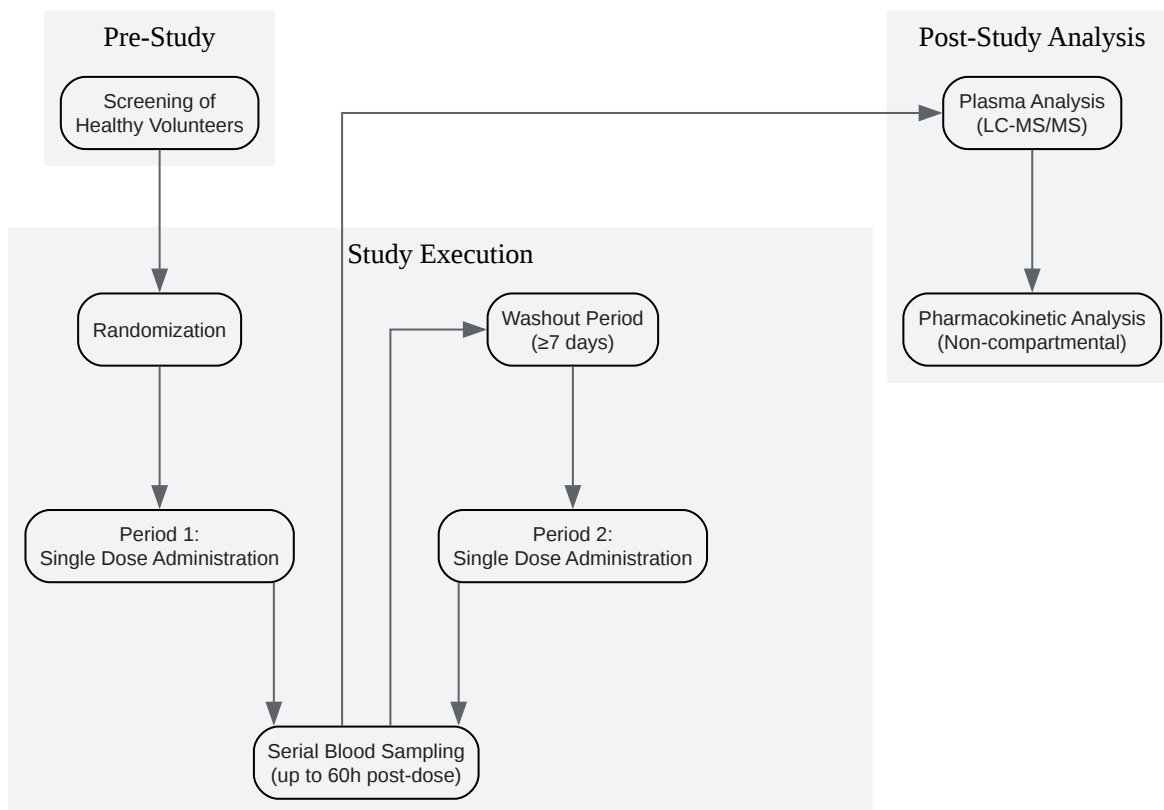
A common approach to evaluate the pharmacokinetics of **doxylamine** involves a single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study.

Study Population: Healthy adult male and female volunteers.

Study Design:

- Screening: Potential participants undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.

- **Randomization:** Eligible subjects are randomly assigned to one of two treatment sequences.
- **Dosing:** In each period, subjects receive a single oral dose of **doxylamine** succinate (e.g., 12.5 mg or 25 mg) after an overnight fast.
- **Washout Period:** A washout period of at least 7 days separates the two treatment periods to ensure complete elimination of the drug from the body before the next dose.
- **Blood Sampling:** Venous blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 60 hours post-dose).
- **Plasma Analysis:** Plasma concentrations of **doxylamine** are determined using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Analysis:** Non-compartmental analysis is used to calculate key pharmacokinetic parameters including C_{max}, T_{max}, AUC, and elimination half-life.



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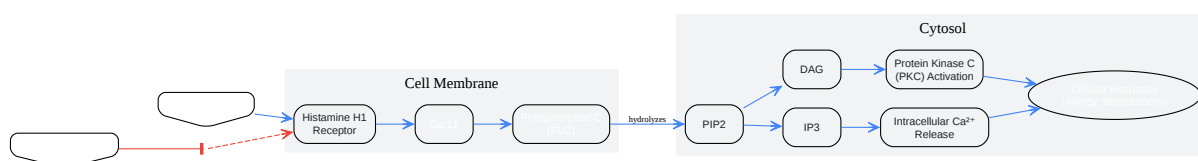
Pharmacokinetic Study Workflow

Pharmacodynamic Profile

Doxylamine's primary pharmacodynamic effect is the competitive antagonism of the histamine H1 receptor. This action in the central nervous system is responsible for its sedative properties. Additionally, **doxylamine** exhibits anticholinergic activity by blocking muscarinic acetylcholine receptors, which contributes to some of its side effects.

Signaling Pathway

Doxylamine exerts its effects by blocking the downstream signaling initiated by histamine binding to the H1 receptor. This G-protein coupled receptor, upon activation by histamine, stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including those associated with allergic reactions and wakefulness. By competitively inhibiting histamine binding, **doxylamine** prevents this cascade.

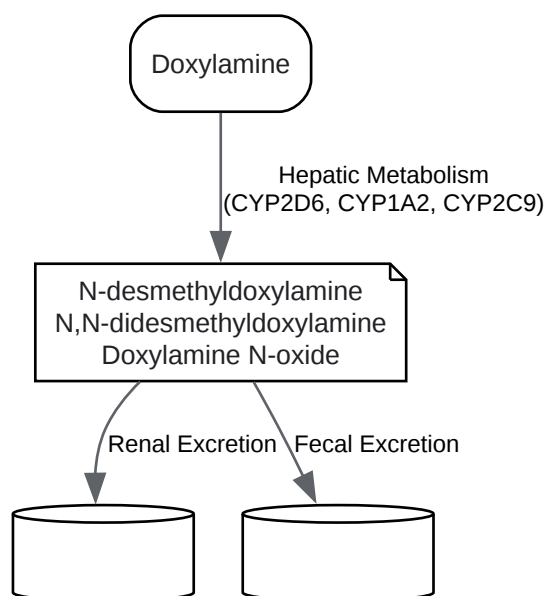


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Doxylamine's Mechanism of Action at the Histamine H1 Receptor

Metabolism and Excretion

Doxylamine is extensively metabolized in the liver, primarily through N-dealkylation and N-oxidation reactions. The major cytochrome P450 (CYP) enzymes involved in its metabolism are CYP2D6, CYP1A2, and CYP2C9. The primary metabolites are N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide. Approximately 60% of a dose is excreted in the urine and 40% in the feces.



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*Metabolism and Excretion Pathway of **Doxylamine***

Conclusion

This guide provides a foundational understanding of the pharmacokinetic and pharmacodynamic modeling of **doxylamine** for professionals in drug development and research. The presented data and experimental frameworks offer a basis for further investigation and the development of optimized therapeutic strategies. The sedative and anticholinergic properties of **doxylamine**, driven by its interaction with histamine H1 and muscarinic receptors, are well-established. Future research may focus on developing formulations with modified release profiles to enhance efficacy and minimize adverse effects.

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